molecular formula C25H15ClN2O4S B14090958 7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090958
M. Wt: 474.9 g/mol
InChI Key: DYLRSSPXBNNHLM-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, a benzothiazolyl group, and a chromeno-pyrrole-dione core.

Preparation Methods

The synthesis of 7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the chromeno-pyrrole-dione core, followed by the introduction of the chloro, hydroxyphenyl, and benzothiazolyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 7-Chloro-1-(3-hydroxyphenyl)-2-(benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • This compound
  • This compound

Properties

Molecular Formula

C25H15ClN2O4S

Molecular Weight

474.9 g/mol

IUPAC Name

7-chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H15ClN2O4S/c1-12-5-7-17-19(9-12)33-25(27-17)28-21(13-3-2-4-15(29)10-13)20-22(30)16-11-14(26)6-8-18(16)32-23(20)24(28)31/h2-11,21,29H,1H3

InChI Key

DYLRSSPXBNNHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC(=CC=C6)O

Origin of Product

United States

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